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Cat. No.: B15616656 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tat-cbd3A6K is a modified cell-penetrating peptide derived from the Collapsin Response

Mediator Protein 2 (CRMP2). It is conjugated to the Tat peptide from HIV to facilitate its delivery

into target cells. The primary mechanism of action of Tat-cbd3A6K involves the disruption of

the interaction between CRMP2 and voltage-gated calcium channels (CaV2.2), leading to a

reduction in calcium influx and neuronal excitability. This makes it a promising candidate for

therapeutic interventions in conditions characterized by neuronal hyperexcitability, such as

neuropathic pain.

These application notes provide an overview of the techniques for delivering Tat-cbd3A6K to

target cells, with a focus on in vitro neuronal cultures. Detailed protocols for the isolation and

culture of Dorsal Root Ganglion (DRG) neurons, a key target cell type, are provided, along with

methods for peptide delivery and functional assessment.

Data Presentation
The following tables summarize the available quantitative data on the efficacy of Tat-cbd3A6K
and its parent peptide, Tat-CBD3.
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Peptide
Concentrati
on

Target Cells
Incubation
Time

Effect Reference

Tat-cbd3A6K 10 µM

Dorsal Root

Ganglion

(DRG)

Neurons

Not Specified

Significant

reduction in

action

potential

firing

[1]

Tat-CBD3 10 µM

Dorsal Root

Ganglion

(DRG)

Neurons

15 minutes

~60%

reduction in

Ca2+

currents

[2]

Cell-
Penetrating
Peptide

Cargo Target Cells
Time to
Maximal
Uptake

Notes Reference

Tat Peptide
HeLa, A549,

CHO
1 - 3 hours

Uptake is

dependent on

cell type and

phenotype.[3]

[4]

Signaling Pathway
The primary signaling pathway affected by Tat-cbd3A6K involves the modulation of voltage-

gated calcium channels through its interaction with CRMP2.
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Tat-cbd3A6K Signaling Pathway

Experimental Protocols
Protocol 1: Isolation and Culture of Primary Dorsal Root
Ganglion (DRG) Neurons
This protocol describes the isolation and culture of DRG neurons from mice, a primary target

for studying the effects of Tat-cbd3A6K on neuronal excitability.

Materials:

Adult mice

70% Ethanol

Sterile dissection tools

Hank's Balanced Salt Solution (HBSS), supplemented with 10 mM HEPES, 1% Penicillin-

Streptomycin

Collagenase Type IV (2.5 mg/mL in HBSS)

Dispase II (2.5 mg/mL in HBSS)
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DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin

Neurobasal medium supplemented with B27, GlutaMAX, and 1% Penicillin-Streptomycin

Poly-D-lysine (100 µg/mL)

Laminin (10 µg/mL)

35 mm tissue culture dishes

15 mL conical tubes

Centrifuge

Incubator (37°C, 5% CO2)

Procedure:

Preparation of Culture Dishes:

Coat 35 mm culture dishes with Poly-D-lysine solution overnight at room temperature.

The following day, wash the dishes three times with sterile water and allow them to air dry.

Just before plating the cells, coat the dishes with laminin solution for at least 2 hours at

37°C.

Dissection:

Euthanize the mouse according to approved institutional protocols.

Spray the mouse with 70% ethanol to sterilize the fur.

Make a midline incision along the back to expose the vertebral column.

Carefully dissect the vertebral column and place it in a petri dish containing ice-cold

HBSS.
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Isolate the DRGs from the vertebral column under a dissecting microscope and transfer

them to a fresh tube of ice-cold HBSS.

Digestion:

Transfer the DRGs to a 15 mL conical tube containing 2 mL of the Collagenase/Dispase

solution.

Incubate at 37°C for 45-60 minutes with gentle agitation every 15 minutes.

Stop the digestion by adding 8 mL of DMEM/F12 with 10% FBS.

Dissociation and Plating:

Centrifuge the cell suspension at 200 x g for 5 minutes.

Aspirate the supernatant and resuspend the pellet in 1 mL of Neurobasal medium.

Gently triturate the pellet with a P1000 pipette tip to dissociate the ganglia into a single-cell

suspension.

Plate the cells onto the prepared laminin-coated dishes.

Incubate the cells at 37°C in a 5% CO2 incubator.

Protocol 2: Delivery of Tat-cbd3A6K to Cultured DRG
Neurons
This protocol outlines the procedure for applying Tat-cbd3A6K to cultured DRG neurons.

Materials:

Cultured DRG neurons (from Protocol 1)

Tat-cbd3A6K peptide stock solution (e.g., 1 mM in sterile water or PBS)

Neurobasal medium

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b15616656?utm_src=pdf-body
https://www.benchchem.com/product/b15616656?utm_src=pdf-body
https://www.benchchem.com/product/b15616656?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation of Working Solution:

Dilute the Tat-cbd3A6K stock solution in pre-warmed Neurobasal medium to the desired

final concentration (e.g., 10 µM). Prepare a vehicle control using the same dilution of the

solvent used for the stock solution.

Application to Cells:

Carefully remove the existing culture medium from the DRG neuron cultures.

Gently add the medium containing the Tat-cbd3A6K working solution or the vehicle

control to the culture dishes.

Incubate the cells for the desired period (e.g., 15 minutes to 3 hours) at 37°C in a 5% CO2

incubator.

Downstream Analysis:

After the incubation period, the cells can be processed for various downstream analyses,

such as calcium imaging, electrophysiology, or immunocytochemistry.

For endpoint assays, the medium containing the peptide can be removed, and the cells

can be washed with PBS before proceeding.

Protocol 3: Assessment of Neuronal Excitability using
Calcium Imaging
This protocol provides a method to assess the functional effect of Tat-cbd3A6K on neuronal

excitability by measuring changes in intracellular calcium.

Materials:

DRG neurons treated with Tat-cbd3A6K or vehicle (from Protocol 2)

Fluo-4 AM calcium indicator dye

Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

High potassium (High K+) stimulation buffer (e.g., HBSS with 50 mM KCl)

Fluorescence microscope with a calcium imaging system

Procedure:

Loading with Calcium Indicator:

Prepare a Fluo-4 AM loading solution (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in

HBSS).

Remove the culture medium from the treated DRG neurons and wash once with HBSS.

Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C.

Wash the cells three times with HBSS to remove excess dye and allow for de-esterification

for at least 15 minutes at room temperature.

Calcium Imaging:

Mount the culture dish on the fluorescence microscope stage.

Acquire a baseline fluorescence signal for a few minutes.

Stimulate the neurons by perfusing the dish with the High K+ stimulation buffer.

Record the changes in fluorescence intensity over time.

Data Analysis:

Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence

(F0) to calculate ΔF/F0.

Compare the peak ΔF/F0 in Tat-cbd3A6K-treated neurons to that in vehicle-treated

neurons to determine the effect of the peptide on depolarization-induced calcium influx.
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Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the efficacy of Tat-
cbd3A6K.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15616656?utm_src=pdf-body
https://www.benchchem.com/product/b15616656?utm_src=pdf-body
https://www.benchchem.com/product/b15616656?utm_src=pdf-body-img
https://www.benchchem.com/product/b15616656?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. TAT-MEDIATED INTRACELLULAR PROTEIN DELIVERY TO PRIMARY BRAIN CELLS IS
DEPENDENT ON GLYCOSAMINOGLYCAN EXPRESSION - PMC [pmc.ncbi.nlm.nih.gov]

4. Characterisation of cell-penetrating peptide-mediated peptide delivery - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Tat-cbd3A6K
Delivery to Target Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15616656#techniques-for-delivering-tat-cbd3a6k-to-
target-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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